An In-depth Technical Guide to 1,3-Dimethyluracil-5-carboxaldehyde (CAS: 4869-46-9)
An In-depth Technical Guide to 1,3-Dimethyluracil-5-carboxaldehyde (CAS: 4869-46-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyluracil-5-carboxaldehyde, with a CAS number of 4869-46-9, is a synthetic organic compound belonging to the pyrimidine family. As a derivative of uracil, a key component of ribonucleic acid (RNA), this molecule and its analogues are of significant interest to researchers in medicinal chemistry and drug development. The presence of the aldehyde functional group at the 5-position of the uracil ring provides a reactive site for further chemical modifications, making it a versatile building block for the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications. This guide provides a comprehensive overview of the technical details concerning 1,3-Dimethyluracil-5-carboxaldehyde, including its synthesis, chemical properties, and known biological activities of its related derivatives, with a focus on experimental protocols and underlying signaling pathways.
Physicochemical Properties and Safety Data
A summary of the key physicochemical properties and safety information for 1,3-Dimethyluracil-5-carboxaldehyde is presented below.
| Property | Value | Reference |
| CAS Number | 4869-46-9 | N/A |
| Molecular Formula | C₇H₈N₂O₃ | [1] |
| Molecular Weight | 168.15 g/mol | [1] |
| IUPAC Name | 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | N/A |
| Synonyms | 1,3-Dimethyl-5-formyluracil, 1,3-Dimethyluracil-5-carbaldehyde | [1] |
| Boiling Point | 274.1 °C at 760 mmHg | [1] |
| Density | 1.408 g/cm³ | [1] |
| Flash Point | 122.6 °C | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
Synthesis of 1,3-Dimethyluracil-5-carboxaldehyde
The primary method for the synthesis of 1,3-Dimethyluracil-5-carboxaldehyde is the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.
Vilsmeier-Haack Reaction: An Overview
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[2][3] The Vilsmeier reagent, a chloroiminium ion, then acts as an electrophile in an electrophilic substitution reaction with an electron-rich substrate, in this case, 1,3-dimethyluracil. Subsequent hydrolysis of the resulting iminium salt yields the aldehyde product.
Experimental Protocol: Vilsmeier-Haack Formylation of 1,3-Dimethyluracil
The following is a representative experimental protocol for the synthesis of 1,3-Dimethyluracil-5-carboxaldehyde based on general Vilsmeier-Haack reaction procedures.[2][4]
Materials:
-
1,3-Dimethyluracil
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath. To the cooled DMF, add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 1,3-dimethyluracil (1 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by a saturated solution of sodium bicarbonate until the pH is neutral.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford 1,3-Dimethyluracil-5-carboxaldehyde as a solid.
Reaction Workflow
References
- 1. Calcium-regulating hormones modulate carbonic anhydrase II in the human erythrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
